EnniatinK1

Description

Contextualization of Enniatin K1 as a Cyclic Hexadepsipeptide

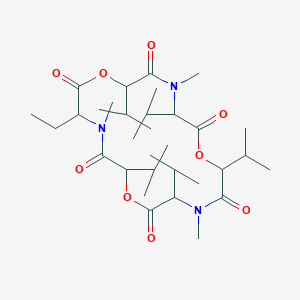

Enniatin K1 is classified as a cyclic hexadepsipeptide. ontosight.aivetdergikafkas.orgnih.govresearchgate.net This structural classification indicates that the molecule forms a ring composed of six alternating units: three amino acid residues and three hydroxy acid residues, linked by both amide and ester bonds (depsipetide bonds). vetdergikafkas.orgnih.gov Specifically, cyclic hexadepsipeptides within the enniatin family are characterized by three residues of D-α-hydroxyisovaleric acid alternating with three N-methyl L-amino acid residues. vetdergikafkas.orgnih.gov Enniatin K1 possesses a cyclic structure formed by three repeating units of a specific amino acid sequence connected with a hydroxy acid, creating a depsipeptide ring. ontosight.ai Its structure features isopropyl (iPr) and ethyl (Et) side chains on the constituent amino and hydroxy acid residues. researchgate.netsemanticscholar.org This cyclic depsipeptide arrangement is fundamental to its chemical and biological properties, allowing it to interact with biological membranes and influence cellular processes. ontosight.ai

Significance of Enniatin K1 within the Enniatin Family of Natural Products

Enniatin K1 holds significance as a member of the enniatin family, a group of N-methylated cyclic hexadepsipeptides primarily produced by various species of Fusarium fungi. ontosight.aivetdergikafkas.orgnih.govresearchgate.netmdpi.com The enniatin family encompasses several variants, including the major forms Enniatin A, A1, B, and B1, as well as minor forms like Enniatin C, D, E, F, and other congeners such as Enniatin K1, L, M1, M2, MK1688, N, O1, O2, J1, J3, and R-V. researchgate.netresearchgate.netsemanticscholar.orgfseneca.eswikipedia.org

A defining characteristic and primary mechanism of action for many enniatins, including Enniatin K1, is their ionophoric property. ontosight.aivetdergikafkas.orgnih.govresearchgate.netmdpi.com This enables them to facilitate the transport of ions across cell membranes, which can disrupt normal cellular function. ontosight.aivetdergikafkas.orgnih.govresearchgate.netmdpi.com Beyond ion transport, enniatins exhibit a range of other biological activities, such as antibiotic, antimycotic, insecticidal, antifungal, antibacterial, and enzyme-inhibitory effects. vetdergikafkas.orgnih.govresearchgate.netmdpi.comsemanticscholar.org The multifaceted nature of these compounds makes them subjects of ongoing research for potential applications in areas like agriculture and medicine. ontosight.ai Enniatins, including Enniatin K1, are sometimes referred to as "emerging mycotoxins" due to existing gaps in comprehensive toxicological data. nih.govmdpi.comnih.gov

Specific research findings related to Enniatin K1 highlight its presence in nature and its observed biological effects. Enniatin K1 has been isolated from endophytic fungi, such as Fusarium sp. strain F31, found in Pinus sylvestris. researchgate.netslu.se Studies have investigated its biological activities, reporting moderate cytotoxic activity against certain human solid tumor cell lines, including colon carcinoma (HT-29), skin carcinoma (B16/F10), and liver carcinoma (HepG2). semanticscholar.org Enniatin K1 has also demonstrated weak inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). semanticscholar.org Furthermore, research has explored its potential as an inhibitor of Botrytis cinerea spore germination. researchgate.net Enniatin K1 has been included in databases used for in silico prediction studies of mycotoxin toxicity, such as mutagenicity, genotoxicity, and carcinogenicity. researchgate.net

Here is a summary of some research findings related to Enniatin K1:

| Research Finding | Source Organism/Context | Observed Activity | Citation |

| Isolation | Fusarium sp. strain F31 from Pinus sylvestris | Natural occurrence | researchgate.netslu.se |

| Cytotoxicity | Human solid tumor cell lines (HT-29, B16/F10, HepG2) | Moderate cytotoxic activity | semanticscholar.org |

| Enzyme Inhibition | Protein tyrosine phosphatase 1B (PTP1B) | Weak inhibitory activity | semanticscholar.org |

| Antifungal Activity Testing | Botrytis cinerea spore germination | Tested for inhibitory effects | researchgate.net |

| Inclusion in toxicity prediction databases | Mycotoxin databases | Used for in silico prediction of mutagenicity, genotoxicity, and carcinogenicity. | researchgate.net |

Properties

Molecular Formula |

C32H55N3O9 |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3 |

InChI Key |

WOLNKVVWOKWVJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Mycological Production of Enniatink1

Primary Producer Organisms of EnniatinK1

The primary producers of enniatins, including this compound, are predominantly found within the fungal kingdom. Research has consistently identified several genera as key contributors to the presence of these compounds in various environments.

Fusarium Species and Associated Strains

The genus Fusarium is widely recognized as a major producer of enniatins. Numerous species within this genus have been implicated in the biosynthesis of these cyclic hexadepsipeptides. Prominent Fusarium species known to produce enniatins include Fusarium tricinctum, Fusarium avenaceum, Fusarium sambucinum, Fusarium scirpi, Fusarium proliferatum, Fusarium subglutinans, Fusarium acuminatum, Fusarium equiseti, and Fusarium poae. csic.esnih.govnih.govub.edumdpi.com The capacity for enniatin production can vary significantly between different strains of the same species. For instance, specific strains like Fusarium sp. FO-1305 and Fusarium scirpi ETH 1536 have been studied for their enniatin production capabilities. nih.gov The biosynthesis of enniatins in Fusarium is catalyzed by a multifunctional enzyme known as enniatin synthetase (ESYN1), encoded by the esyn1 gene.

Research indicates that different Fusarium strains may exhibit distinct enniatin production profiles, preferentially synthesizing certain analogs. For example, Fusarium sambucinum has been reported to preferentially produce Enniatin A, while Fusarium scirpi is noted for synthesizing Enniatin B.

Other Fungal Genera Implicated in Enniatin Production (e.g., Verticillium, Halosarpheia)

While Fusarium species are the most prominent producers, enniatins have also been isolated from other fungal genera. Verticillium species, particularly Verticillium hemipterigenum, have been identified as enniatin producers. csic.esmdpi.com Studies on Verticillium hemipterigenum BCC 1449 have investigated optimal fermentation conditions for enniatin production and led to the isolation of various enniatin analogs. csic.es The marine fungal genus Halosarpheia is another group from which enniatins, such as Enniatin G, have been isolated. nih.govmdpi.com Some sources also include Alternaria among the fungal genera producing enniatins. mdpi.com

Environmental and Ecological Niches of this compound-Producing Fungi

Fungi capable of producing enniatins, including those in the Fusarium, Verticillium, and Halosarpheia genera, inhabit diverse environmental and ecological niches. Fungi are ubiquitous organisms found in soil, air, water, and in symbiotic or parasitic relationships with plants and animals.

Fusarium species, known for their role as plant pathogens and saprobes, are commonly found in soil and on plant matter, particularly cereal grains and other agricultural commodities. nih.gov Their presence in these substrates contributes to the natural occurrence of enniatins in food and feed. nih.gov The ecological niche of Fusarium species in agricultural settings is influenced by factors such as climate conditions (temperature, humidity, rainfall), soil type and fertility, and the presence of host plants.

Verticillium hemipterigenum, an enniatin producer, is characterized as an entomopathogenic fungus, indicating its ecological niche involves association with insects. csic.es Halosarpheia species are recognized as marine fungi, suggesting their ecological niche is within marine environments. nih.gov

Environmental factors play a crucial role in the growth of these fungi and their subsequent production of secondary metabolites like enniatins. Conditions such as temperature, water availability, and substrate composition can influence the levels of enniatin produced.

Mycotoxinological Considerations within the Enniatin Context

Enniatins are classified as emerging mycotoxins. nih.gov Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing potential risks. While the specific toxicological effects are outside the scope of this article as per instructions, their classification as mycotoxins is a key mycotoxinological consideration.

Enniatins, particularly Enniatins A, A1, B, and B1, are frequently detected contaminants in various food commodities, with a notable prevalence in cereal grains and their derived products. nih.gov The presence of enniatins in these commodities is a direct consequence of the fungal colonization and production by species such as Fusarium. nih.gov

A significant mycotoxinological aspect is the frequent co-occurrence of enniatins with other Fusarium mycotoxins in contaminated samples. nih.gov This co-occurrence is attributed to the ability of many Fusarium species to produce multiple mycotoxins simultaneously.

Fungal Producers of Enniatins

| Fungal Genus | Key Species Implicated in Enniatin Production |

| Fusarium | F. tricinctum, F. avenaceum, F. sambucinum, F. scirpi, F. proliferatum, F. subglutinans, F. acuminatum, F. equiseti, F. poae |

| Verticillium | Verticillium hemipterigenum |

| Halosarpheia | Halosarpheia sp. |

| Alternaria | Various species (less frequently cited for enniatins compared to Fusarium) |

Occurrence of Enniatins in Commodities

| Commodity Type | Prevalence of Enniatin Contamination |

| Cereal Grains | High, frequently detected |

| Cereal Products | High, frequently detected |

| Other Commodities | Detected in some instances (e.g., dried fruits, nuts, spices) nih.gov |

Elucidation of Enniatink1 Biosynthesis and Biotechnological Pathways

Biochemical Precursors and Building Blocks for Enniatin Synthesis

The primary precursors for enniatin biosynthesis are L-amino acids, D-α-hydroxy carboxylic acids, ATP, and S-adenosylmethionine. ingentaconnect.comnih.gov

Enniatins incorporate N-methylated L-amino acids. The specific L-amino acids utilized can vary depending on the Fusarium species and the particular enniatin analogue being synthesized. Common L-amino acid precursors include valine, leucine, and isoleucine. mdpi.comingentaconnect.comnih.gov For Enniatin K1, N-methyl-L-valine and N-methyl-L-alpha-aminobutyric acid are incorporated. researchgate.netacs.org The N-methylation step, which adds a methyl group to the amino group of the L-amino acid, is catalyzed by a methyltransferase domain within the enniatin synthetase enzyme, using S-adenosylmethionine as the methyl donor. mdpi.comnih.govnih.gov

D-α-hydroxyisovaleric acid (D-Hiv) is a conserved hydroxy acid precursor found in most enniatin analogues. nih.govuncg.edu This precursor is derived from 2-ketoisovalerate (2-Kiv) through the action of D-hydroxyisovalerate dehydrogenase. d-nb.infomdpi.com While D-Hiv is the most common, some enniatins can incorporate other hydroxy acids like D-2-hydroxy-3-methylpentanoic acid (D-Hmp). mdpi.com The incorporation of D-α-hydroxyisovaleric acid is crucial for forming the ester bonds characteristic of depsipeptides. mdpi.comresearchgate.net

The biochemical precursors for enniatin synthesis are summarized in the following table:

| Precursor Type | Specific Examples for Enniatins (General) | Specific Examples for Enniatin K1 | Role in Biosynthesis |

| L-Amino Acids | Valine, Leucine, Isoleucine | Valine, alpha-aminobutyric acid | Incorporated as N-methylated units |

| D-α-Hydroxy Acids | D-α-hydroxyisovaleric acid (D-Hiv) | D-α-hydroxyisovaleric acid (D-Hiv) | Form ester bonds |

| Methyl Group Donor | S-adenosylmethionine | S-adenosylmethionine | Provides methyl group for N-methylation of amino acids |

| Energy Source | ATP | ATP | Required for substrate activation |

N-Methyl-L-Amino Acid Integration

Enzymatic Machinery of Enniatin K1 Biosynthesis

Enniatin K1 biosynthesis is orchestrated by the enniatin synthetase (ESyn), a large, multifunctional enzyme. mdpi.comingentaconnect.comnih.gov

Enniatin synthetase is a non-ribosomal peptide synthetase (NRPS) that acts as a single polypeptide chain with a molecular mass of approximately 347 kDa. mdpi.comingentaconnect.comnih.gov It is responsible for recognizing, activating, N-methylating, and condensing the precursor molecules to form the cyclic depsipeptide structure of enniatins. mdpi.comnih.gov ESyn functions iteratively, meaning it performs multiple cycles of substrate incorporation and modification. nih.govd-nb.info Research suggests that the synthesis occurs via an intramolecular reaction mechanism catalyzed by a single ESyn molecule. nih.gov

Enniatin synthetase is organized into distinct functional domains, characteristic of NRPS enzymes. These domains work in concert to assemble the enniatin molecule. Key domains include:

Adenylation (A) domains: These domains are responsible for recognizing and activating the substrate molecules (both L-amino acids and D-α-hydroxy acids) in an ATP-dependent manner. mdpi.comd-nb.info The substrates are activated as acyl adenylate intermediates. mdpi.com ESyn contains two substrate activation modules, each with an adenylation domain. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: These domains carry the activated substrates as thioesters, transporting them between the different catalytic centers of the enzyme. mdpi.comuniprot.org

N-Methyltransferase (MT) domain: This domain catalyzes the transfer of a methyl group from S-adenosylmethionine to the amino group of the incorporated L-amino acid. mdpi.comnih.govuniprot.org

Condensation (C) domains: These domains catalyze the formation of peptide bonds between amino acid residues and ester bonds between amino acid and hydroxy acid residues, leading to the growth of the depsipeptide chain. mdpi.comuniprot.org Fungal NRPSs involved in cyclic depsipeptide synthesis, like ESyn, can have multiple condensation domains, including a C-terminal domain (C3) that is crucial for chain length control and macrocyclization. uniprot.orgmdpi.com

The domain organization of enniatin synthetase has been described as C1-A1-T1-C2-A2-MT-T2a-T2b-C3, indicating a complex arrangement of these functional units. uniprot.org

Role of Enniatin Synthetase (ESyn/ESYN) as a Multifunctional Enzyme

Stepwise Mechanism of Enniatin Depsipeptide Formation

The biosynthesis of enniatins proceeds through a stepwise condensation of building blocks, following the thiol template mechanism. ingentaconnect.comnih.gov The process involves the iterative addition of alternating N-methyl-L-amino acid and D-α-hydroxy acid units. mdpi.comresearchgate.net

While the detailed stepwise mechanism for Enniatin K1 specifically is not extensively detailed in the search results, the general mechanism for enniatin synthesis involves the following key steps, catalyzed by the various domains of ESyn:

Substrate Activation: The L-amino acid and D-α-hydroxy acid precursors are recognized and activated by the adenylation domains, forming aminoacyl and hydroxyacyl adenylates, respectively. mdpi.comd-nb.info

Thioester Formation: The activated substrates are transferred to the thiolation (PCP) domains, where they are attached as thioesters. mdpi.comuniprot.org

N-Methylation: The L-amino acid residues attached to the PCP domains are N-methylated by the methyltransferase domain. mdpi.comnih.govuniprot.org

Condensation: The condensation domains catalyze the formation of peptide bonds between an N-methyl-L-amino acid and the growing chain, and ester bonds between a D-α-hydroxy acid and the chain, in an alternating fashion. mdpi.comuniprot.org This leads to the formation of dipeptidol units (composed of one N-methyl amino acid and one hydroxy acid). mdpi.comingentaconnect.com

Iterative Elongation: These dipeptidol units are condensed iteratively. nih.govnih.gov Evidence suggests the synthesis proceeds via the condensation of three dipeptidol units. mdpi.comingentaconnect.comnih.gov Intermediates such as dipeptides and tetrapeptides covalently bound to the enzyme have been isolated, supporting a stepwise condensation process. nih.gov

Cyclization and Release: Once the linear hexadepsipeptide is formed, the C-terminal condensation domain (C3) is involved in the cyclization reaction, releasing the mature cyclic enniatin molecule from the enzyme. nih.govuniprot.orgmdpi.com

The iterative nature of the enniatin synthetase and the ordered action of its domains ensure the correct sequence and linkage of the alternating amino acid and hydroxy acid residues in the final cyclic depsipeptide structure. nih.govuniprot.org

Here is a simplified representation of the iterative process:

| Step | Reactants | Enzyme Domain Involved | Product Attached to ESyn |

| 1 | L-Amino Acid + ATP | Adenylation (A) | Aminoacyl-AMP |

| 2 | Aminoacyl-AMP + ESyn-PCP(SH) | Thiolation (T) | ESyn-PCP(S-Aminoacyl) |

| 3 | ESyn-PCP(S-Aminoacyl) + SAM | N-Methyltransferase (MT) | ESyn-PCP(S-N-Methylaminoacyl) |

| 4 | D-α-Hydroxy Acid + ATP | Adenylation (A) | Hydroxyacyl-AMP |

| 5 | Hydroxyacyl-AMP + ESyn-PCP(SH) | Thiolation (T) | ESyn-PCP(S-Hydroxyacyl) |

| 6 | ESyn-PCP(S-N-Methylaminoacyl) + ESyn-PCP(S-Hydroxyacyl) | Condensation (C) | ESyn-PCP(S-Dipeptidol) |

| 7 | ESyn-PCP(S-Dipeptidol) + next N-Me-AA + next D-Hiv | Condensation (C) | ESyn-PCP(S-Tetradepsipeptide) |

| 8 | ESyn-PCP(S-Tetradepsipeptide) + final N-Me-AA + final D-Hiv | Condensation (C) | ESyn-PCP(S-Hexadepsipeptide) |

| 9 | ESyn-PCP(S-Hexadepsipeptide) | Condensation (C3) | Cyclic Enniatin + ESyn-PCP(SH) |

Note: This table provides a simplified overview; the exact order and interactions of domains and substrates within the multifunctional enzyme are complex.

Activation and Transfer of Substrates

The biosynthesis of enniatins initiates with the activation of the precursor molecules, specifically L-amino acids (such as valine, isoleucine, or leucine) and D-2-hydroxyisovaleric acid. mdpi.comnih.govuniprot.org This activation is carried out by adenylation (A) domains within the multi-modular Enniatin Synthetase enzyme. mdpi.comnih.govresearchgate.net Each A domain is responsible for recognizing and activating a specific substrate. The activation process involves the formation of an acyl adenylate intermediate, utilizing ATP as an energy source and releasing pyrophosphate (PPᵢ). rsc.org

Following activation, the activated aminoacyl or hydroxyacyl residues are transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) arm attached to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP) domain, within the NRPS. mdpi.comresearchgate.netrsc.org This covalent attachment via a thioester bond tethers the substrates to the enzyme and allows them to be shuttled between the different catalytic domains for subsequent reactions. rsc.org The ESYN1 enzyme contains multiple T domains that transport the activated units. researchgate.net

Iterative Peptide Bond Formation and Linear Intermediate Elongation

Enniatin synthetase is an iterative NRPS, meaning that specific modules or domains are utilized multiple times during the synthesis of a single molecule. oup.comcapes.gov.br The elongation of the enniatin chain occurs through a series of condensation reactions catalyzed by condensation (C) domains. researchgate.netrsc.org In the case of enniatins, which are depsipeptides containing both amide and ester bonds, condensation domains facilitate the formation of both types of linkages. researchgate.net Specifically, C domains catalyze amide bond formation between the amino group of one substrate and the carboxyl group of another, while ester bond formation occurs between a hydroxyl group and a carboxyl group. rsc.orgresearchgate.net

A key step in enniatin biosynthesis is the N-methylation of the incorporated amino acids. This modification is carried out by a methyltransferase (MT) domain, which is integrated within the Enniatin Synthetase enzyme. nih.govuniprot.orgresearchgate.net N-methylation typically occurs after the amino acid has been activated and tethered to the T domain, but before peptide bond formation. capes.gov.br The iterative nature of the ESYN1 enzyme allows for the repeated condensation of dipeptidol units (composed of an N-methyl amino acid and a hydroxy acid) to form a linear intermediate. mdpi.comcapes.gov.bringentaconnect.com

Cyclization and Product Release

The final stage of enniatin biosynthesis involves the cyclization of the linear depsipeptide intermediate and its release from the Enniatin Synthetase enzyme. researchgate.netthegoodscentscompany.comsigmaaldrich.com This process is catalyzed by a terminal condensation (CT) domain or a dedicated thioesterase (TE) domain in some NRPS systems. rsc.orgnih.gov In fungal iterative depsipeptide synthetases like ESYN1, the C-terminal C domain (C3) plays a crucial role in both chain length control and macrocyclization. mdpi.com

The cyclization reaction for enniatins involves the formation of an intramolecular ester bond, creating the characteristic cyclic hexadepsipeptide structure. mdpi.comnih.gov This is achieved when the hydroxyl group at one end of the linear intermediate attacks the thioester bond linking the other end to the enzyme, leading to the release of the cyclic product. rsc.orgnih.gov The CT domain's ability to facilitate this macrocyclization is essential for the formation of the cyclic enniatin molecule. rsc.orgmdpi.com

Genetic Determinants of EnniatinK1 Biosynthesis

The genetic information required for enniatin biosynthesis is typically organized into a biosynthetic gene cluster (BGC). frontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters

The primary gene responsible for enniatin production is esyn1, which encodes the multifunctional Enniatin Synthetase (ESYN1) enzyme. mdpi.comnih.govnih.govnih.gov This gene has been identified and characterized in various Fusarium species. mdpi.comingentaconnect.comnih.gov The esyn1 gene is notably large, encoding a polypeptide chain of significant molecular weight, consistent with its multi-domain structure. nih.govnih.gov Analysis of the esyn1 gene sequence has revealed the presence of the coding regions for the various domains (A, T/PCP, C, MT) necessary for the iterative synthesis of enniatins. uniprot.orgnih.gov While esyn1 is the central gene, other genes within the BGC may be involved in precursor supply, transport, or regulation. For instance, the production of D-hydroxyisovaleric acid involves enzymes like valine aminotransferase and keto-isovaleric acid reductase, which convert L-valine to the required D-hydroxy acid. uniprot.org

Transcriptional Regulation of Enniatin Synthetase Expression

The transcriptional regulation of the esyn1 gene plays a role in controlling the levels of enniatin production. Studies have investigated the expression profile of esyn1 in enniatin-producing fungi. nih.gov While some earlier reports suggested that enniatin synthetase might behave like a constitutive enzyme, more recent research indicates that the esyn1 gene is subject to transcriptional regulation. ingentaconnect.comnih.gov For example, in Fusarium avenaceum, the expression of esyn1 has been shown to be activated at specific time points during fungal growth, correlating with increased enniatin production. nih.gov This suggests that environmental factors and the fungal developmental stage can influence enniatin biosynthesis through the modulation of esyn1 transcription. nih.gov

Heterologous and Engineered Biosynthesis of Enniatin Compounds

The genetic characterization of the esyn1 gene and the understanding of the enniatin biosynthetic pathway have opened avenues for biotechnological applications, including heterologous expression and engineered biosynthesis. sigmaaldrich.comfrontiersin.org Heterologous expression involves introducing the esyn1 gene or the entire enniatin BGC into a different host organism that does not naturally produce enniatins. frontiersin.orgmdpi.com This strategy can be particularly useful for producing enniatins in a controlled environment, potentially at higher yields, or in organisms that are easier to manipulate genetically than the native producers. frontiersin.orgfrontiersin.org

Expression Systems for Enniatin Production (e.g., Aspergillus niger)

While naturally produced by various microorganisms, the isolation of enniatins from their native producers can be limited by low yields and challenges in cultivation biorxiv.orgmdpi.com. Heterologous expression of the genes responsible for enniatin biosynthesis in suitable host organisms offers a promising alternative for efficient and scalable production biorxiv.org.

Aspergillus niger, a well-established industrial fungus known for its high-level production of organic acids and secreted proteins, has emerged as a potent and promising host for the heterologous production of enniatins mdpi.combiorxiv.orgmdpi.com. Research has demonstrated the successful engineering of A. niger to produce high titres of enniatins by introducing and expressing the esyn1 gene from Fusarium oxysporum mdpi.com.

Studies have shown that by placing the esyn1 gene under the control of a tunable bacterial-fungal hybrid promoter, such as the Tet-on expression system, enniatin production in A. niger can be effectively controlled and significantly enhanced mdpi.com. This system allows for the induction of esyn1 expression during specific growth phases, optimizing the balance between biomass accumulation and product formation mdpi.com.

Reported yields in engineered A. niger strains have been remarkably high, reaching up to 4,500 mg/L in optimized fed-batch fermentations mdpi.com. This contrasts sharply with yields typically obtained from natural producers or other heterologous hosts like Escherichia coli or Bacillus subtilis, which are often in the mg/L range biorxiv.org. The success of A. niger as an expression system for enniatins highlights its potential for industrial-scale production of these valuable secondary metabolites mdpi.com.

Metabolic Engineering for Precursor Availability

The availability of the necessary precursor molecules is a critical factor influencing the efficiency and yield of enniatin biosynthesis. Enniatins are synthesized from L-amino acids (primarily valine, leucine, and isoleucine) and D-hydroxyisovaleric acid (D-Hiv) plantaedb.comnih.gov. D-Hiv is a non-proteinogenic amino acid derivative, synthesized from L-valine through a pathway involving deamination to 2-keto-isovaleric acid (2-Kiv) followed by reduction catalyzed by a keto-isovaleric acid reductase (KivR) or D-Hiv dehydrogenase epa.govmdpi.com.

Metabolic engineering strategies aim to enhance the intracellular pools of these precursors to support increased enniatin production. Approaches include the overexpression of key enzymes involved in the precursor synthesis pathways, as well as the disruption of competing metabolic pathways that might divert precursors to other products.

In the context of A. niger as a heterologous host, ensuring sufficient availability of D-Hiv has been a key focus. While supplementing the growth medium with D-Hiv can increase enniatin production, developing an autonomous production system is desirable for industrial applications mdpi.com. This has been achieved by constitutively expressing a fungal D-Hiv dehydrogenase in the engineered A. niger strain, enabling the host to generate D-Hiv internally from its own α-ketovaleric acid pool mdpi.com. This metabolic engineering step reduces the reliance on external precursor feeding and contributes to a more efficient bioprocess.

Furthermore, precursor-directed biosynthesis (PDB) and mutasynthesis are strategies that involve feeding modified or alternative precursors to producing strains. PDB uses wild-type strains, while mutasynthesis employs engineered strains with blocked native precursor synthesis. Both rely on the substrate flexibility of enniatin synthetase to incorporate these alternative building blocks, potentially leading to the production of novel enniatin analogs.

Optimization Strategies for Enhanced Enniatin Yields

Achieving high enniatin titres in biotechnological production requires comprehensive optimization of the fermentation process and the host strain mdpi.com. Beyond the initial genetic engineering, various strategies have been employed to maximize enniatin yields in Aspergillus niger.

Optimization of cultivation parameters, including feeding strategies and medium composition, has proven critical. Initial studies in A. niger expressing esyn1 reported low starting yields, which were dramatically increased through systematic optimization mdpi.com. Optimizing the concentrations of the inducer molecule (e.g., Doxycycline for the Tet-on system) and the enniatin precursors (D-Hiv and amino acids) in the growth medium significantly impacted production levels.

Research has shown that a specific medium composition, for instance, containing 20 mM D-Hiv, 20 mM of a relevant amino acid, and 10 µg/mL Doxycycline, could improve enniatin yield by a substantial factor. Further enhancements were observed by increasing the glucose concentration and incorporating additives like talcum, which can influence fungal morphology and potentially improve mass transfer and product recovery.

The mode of cultivation also plays a role in yield optimization. Moving from shake flask cultures to fed-batch fermentations in bioreactors (e.g., 5 L scale) has resulted in further increases in enniatin titres, demonstrating the importance of controlled and optimized large-scale processes mdpi.com.

Beyond process parameters, strategies targeting the enniatin synthetase enzyme itself can also contribute to yield enhancement. For non-ribosomal peptide synthetases (NRPSs), which include ESYN1, approaches such as truncating specific structural regions or inserting flexible linkers between domains have been explored to improve catalytic activity and ultimately boost product formation. These enzyme engineering strategies represent a more targeted approach to optimizing the biosynthetic machinery.

The combination of host strain engineering, metabolic pathway manipulation, and rigorous optimization of fermentation conditions and enzyme activity is essential for achieving high and economically viable enniatin production titres in biotechnological systems like Aspergillus niger.

Data Tables

Here are examples of data that could be presented in interactive tables, based on the search results:

Table 1: Enniatin Production in Different Expression Systems

| Host Organism | Enniatin Produced | Reported Titer | Reference |

| Aspergillus niger | Enniatin (total) | Up to 4.5 g/L | mdpi.com |

| Saccharomyces cerevisiae | Beauvericin (B1667859) | 74.1 mg/L | biorxiv.org |

| Saccharomyces cerevisiae | Bassianolide | 26.7 mg/L | biorxiv.org |

| Escherichia coli | Beauvericin | 8 mg/L | biorxiv.org |

| Bacillus subtilis | Enniatin (total) | mg/L range | biorxiv.org |

Table 2: Impact of Medium Composition on Enniatin Yield in A. niger

| D-Hiv Concentration | Amino Acid (20 mM) | Doxycycline (µg/mL) | Relative Yield Increase | Reference |

| 20 mM | L-Valine/L-Leucine/L-Isoleucine | 10 | ~200-fold | |

| Initial Yield | - | - | 1x | mdpi.com |

| Optimized Shake Flask | - | - | ~950-fold | mdpi.com |

| Optimized Fed-Batch | - | - | ~4.5-fold (vs. shake flask) | mdpi.com |

Note: Specific amino acid and exact yield increase factor may vary depending on the specific enniatin analog and strain.

Molecular and Cellular Biological Activities of Enniatink1

Ionophoric Mechanisms and Cellular Membrane Interactions

A key biological characteristic of enniatins, including Enniatin K1, is their ionophoric activity. These molecules can incorporate into cell membranes and facilitate the transport of cations across the lipid bilayer mdpi.commdpi.comnih.govresearchgate.netresearchgate.net. This property is fundamental to many of their observed biological effects mdpi.comnih.govfrontiersin.org.

Cation Transport Dynamics Across Biological Membranes

Enniatins function as passive ion channels or mobile carriers, forming cation-selective pores within biological membranes mdpi.comnih.govresearchgate.netfrontiersin.org. This transport mechanism shows selectivity for certain cations, typically favoring K+ over Na+ and Ca2+, although the selectivity can vary among different enniatin analogs mdpi.comfrontiersin.org. The lipophilic nature of enniatins allows them to readily integrate into the lipid environment of cell membranes, where they can then bind to cations and shuttle them across the membrane researchgate.netfrontiersin.org. Studies using techniques like patch clamp have demonstrated the ability of enniatins to incorporate into membranes and form cation-selective pores mdpi.comnih.gov.

Disruption of Cellular Homeostasis

The facilitated transport of cations across biological membranes by Enniatin K1 and other enniatins leads to alterations in intracellular ion concentrations mdpi.commdpi.comnih.govfrontiersin.org. This disruption of the normal ionic gradient can significantly affect cellular homeostasis, interfering with various cellular processes that rely on maintaining specific ion balances mdpi.commdpi.comfrontiersin.org. Consequences of this disruption can include changes in mitochondrial membrane potential, lysosomal alterations, and interference with the cell cycle mdpi.commdpi.commdpi.comnih.gov. For instance, alterations in Ca2+ homeostasis induced by enniatins have been linked to the induction of apoptotic cell death in certain cell lines mdpi.commdpi.com.

Antimicrobial Modalities of EnniatinK1

Enniatin K1 possesses antimicrobial properties, demonstrating activity against a variety of microorganisms, including fungi and bacteria, and showing some antiviral potential.

Antifungal Actions and Spore Germination Inhibition (e.g., Botrytis cinerea)

Enniatins, including Enniatin K1, exhibit antifungal activity against various fungal species mdpi.commdpi.comnih.govencyclopedia.pub. Research has specifically highlighted the inhibitory activity of Enniatin K1 on the spore germination of plant pathogens such as Botrytis cinerea, the causative agent of grey mould slu.seslu.senih.govresearchgate.net. Studies have shown that Enniatin K1, along with other enniatins like B, B1, and B4, can inhibit the germination of B. cinerea spores slu.senih.govresearchgate.net. The minimum inhibitory concentration (MIC) of pure enniatins, including Enniatin K1, against Botrytis cinerea spore germination has been reported nih.govresearchgate.net.

| Enniatin Analog | Activity Against Botrytis cinerea Spore Germination | Minimum Inhibitory Concentration (MIC) |

| Enniatin B | Inhibitory | 75 µg/mL nih.govresearchgate.net |

| Enniatin B1 | Inhibitory | 75 µg/mL nih.govresearchgate.net |

| Enniatin B4 | Inhibitory | 75 µg/mL nih.govresearchgate.net |

| Enniatin K1 | Inhibitory | 75 µg/mL nih.govresearchgate.net |

| Enniatin J1 | Inhibitory | 75 µg/mL researchgate.net |

| Enniatin J2 | Inhibitory | 75 µg/mL researchgate.net |

| Enniatin J3 | Inhibitory | 75 µg/mL researchgate.net |

(Data compiled from references nih.govresearchgate.net)

Antibacterial Effects (e.g., Mycobacterium tuberculosis)

Enniatins, including Enniatin K1, have demonstrated antibacterial effects, particularly against Gram-positive bacteria and Mycobacterium species mdpi.commdpi.comnih.govencyclopedia.pubresearchgate.netmdpi.com. Studies have indicated that a mixture of enniatins, including Enniatin B1, shows antibacterial activity against Mycobacterium tuberculosis mdpi.comresearchgate.net. While Enniatin K1's specific activity against M. tuberculosis is often discussed in the context of enniatin mixtures, the family as a whole is recognized for its effects on this bacterium ingentaconnect.comnih.gov. Enniatins have also shown activity against other bacteria such as Escherichia coli, Yersinia enterocolitica, Clostridium perfringens, and Enterococcus faecium mdpi.comresearchgate.net.

Antiviral Properties

While the primary focus of enniatin research has been on their ionophoric and antibacterial/antifungal activities, some studies have explored their potential antiviral properties mdpi.commdpi.commdpi.comnih.govsiftdesk.org. Enniatins have been reported to exhibit antiviral activity, including against certain viruses like HIV-1, by protecting human lymphoblastoid cells researchgate.net. Although specific detailed research findings solely on Enniatin K1's antiviral mechanisms are less abundant compared to other enniatins or its other biological activities in the provided search results, the enniatin family is generally noted for this potential mdpi.commdpi.commdpi.comsiftdesk.org.

Anti-Pest and Phytotoxic Activities

Enniatins, including Enniatin K1 as a member of this class, exhibit properties that are detrimental to certain pests and plants.

Insecticidal Properties

Enniatins are known for their insecticidal properties. Studies have indicated insecticidal effects of enniatins on lepidopteran species such as Choristoneura fumiferana. It has been suggested that the natural production of enniatins by fungi may serve as a defense mechanism to deter consumption by insects. Research involving a mixture of enniatins (A, A1, B, B1) demonstrated cytotoxicity against the Spodoptera frugiperda insect cell line nih.gov. While specific insecticidal data for Enniatin K1 is not extensively detailed in the available literature, its structural similarity and inclusion within the enniatin family suggest it likely shares these anti-insectan characteristics.

Herbicidal Effects

Enniatins also possess herbicidal or phytotoxic activities ub.edunih.gov. Investigations have shown that enniatins can affect the germination of seeds, such as those of the parasitic weed Striga hermonthica, at micromolar concentrations (IC50 10^-4 M), indicating a potential for use as natural herbicides nih.gov. Necrotic damage on potato tuber tissue has been observed following exposure to a mixture of enniatins (A, A1, B, B1) nih.gov. Specific studies focusing solely on the herbicidal effects of Enniatin K1 are limited in the provided information, but its classification as an enniatin implies it may contribute to the observed phytotoxicity of this compound class.

Modulation of Endogenous Cellular Processes

Enniatins interfere with various endogenous cellular processes, largely due to their ionophoric capabilities and interactions with cellular components.

Enzyme-Inhibitory Activities

Enniatins have been identified as inhibitors of certain enzymes ub.edu. Notably, Enniatin B has been demonstrated to inhibit acyl-CoA: cholesterol acyl transferase (ACAT). This inhibition, along with effects on triglyceride synthesis and free fatty acid pools, has been linked to hypolipidemic activity observed for Enniatin B in cell cultures. Furthermore, enniatin has been reported to inhibit 3′,5′-cyclo-nucleotide phosphodiesterase and to bind calmodulin. While these specific enzyme-inhibitory activities have been primarily documented for other enniatin congeners, the capacity for enzyme modulation is a recognized characteristic of the enniatin class. Specific enzyme inhibition data for Enniatin K1 is not available in the examined literature.

Impact on Cell Wall Biosynthesis

Research on enniatins highlights their interaction with cell membranes, primarily through their ionophoric function, which facilitates the transport of cations across these membranes ub.educsic.esnih.govnih.gov. This disruption of ion homeostasis can lead to various cellular dysfunctions, including alterations in mitochondrial membrane potential and interference with the cell cycle nih.gov. Some sources mention that enniatins can disrupt the ionic selectivity of cell walls. However, the available literature does not provide explicit details or research findings specifically on the direct inhibition of cell wall biosynthesis by Enniatin K1 or other enniatins. The observed effects appear to be more closely related to membrane permeability and ion transport rather than the synthesis of cell wall components.

Ecological and Environmental Significance of Enniatink1

Role in Fungal Competition and Niche Adaptation

Enniatin K1, as part of the enniatin complex, contributes to the competitive ability of Fusarium species against other microorganisms in shared ecological niches, such as plant tissues or soil. nih.govmdpi.comnih.gov Fungal metabolites, including enniatins, can provide a competitive advantage by inhibiting the growth of competing fungi and bacteria, thereby helping the producing fungus establish and maintain its environmental niche. nih.govmdpi.comnih.govresearchgate.net

Studies have indicated that enniatins exhibit antimicrobial activity against various fungi and bacteria. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com For instance, enniatins have shown activity against certain Aspergillus, Penicillium, and Trichoderma species, as well as various bacterial strains. mdpi.comresearchgate.netmdpi.com This broad-spectrum antimicrobial activity can suppress the growth of potential competitors, allowing the enniatin-producing fungus to outcompete other microbial inhabitants.

While specific data on Enniatin K1's direct impact on the growth of Fusarium species themselves is limited, the collective activity of enniatins can influence interspecific competition within complex microbial communities. nih.govresearchgate.net The production of these mycotoxins can be a strategic compound in the development of diseases in plants, indirectly influencing the competitive landscape among fungal pathogens. nih.gov The ability to produce such inhibitory compounds is a key factor in niche adaptation, enabling Fusarium species to thrive in diverse environments, particularly in agricultural settings where they are prevalent contaminants of cereal grains. mdpi.comresearchgate.net

Influence on Plant-Microbe Interactions

Enniatins, including Enniatin K1, play a role in the complex interactions between fungi and plants, influencing both pathogenic and potentially mutualistic relationships. researchgate.netub.edunih.gov These interactions can impact plant health, disease development, and the composition of the plant microbiome. nih.govmdpi.com

Plant Pathogen Interactions

As mycotoxins produced by plant pathogenic Fusarium species, enniatins can act as virulence factors, contributing to the ability of the fungus to cause disease in host plants. nih.govnih.govapsnet.org While the role of enniatins as primary virulence factors can vary depending on the specific Fusarium species and host plant, they have been shown to influence the aggressiveness of fungal infections. nih.govapsnet.org

Research on Fusarium avenaceum, a generalist pathogen, has demonstrated that enniatin production can influence its virulence on certain host plants, such as potato tubers. nih.govapsnet.org However, the impact of enniatins on virulence appears to be host-dependent, as studies with enniatin-deficient mutants of F. avenaceum showed no significant changes in disease symptoms or virulence on durum wheat or peas. nih.gov This suggests that while enniatins can contribute to pathogenicity in some plant-pathogen interactions, they may not be the sole or primary determinant of virulence in all cases. nih.govapsnet.org

Enniatins can also induce phytotoxic effects in plants, such as inhibiting germination and causing wilting. mdpi.comnih.gov These effects can weaken the host plant, making it more susceptible to fungal colonization and disease progression. The co-occurrence of enniatins with other mycotoxins, such as deoxynivalenol (B1670258) (DON), can also lead to synergistic effects on plant health, further influencing plant-pathogen interactions. nih.gov

Endophytic Fungi and Host Plant Relationships

Beyond their role in overt pathogenesis, enniatin-producing fungi can also exist as endophytes, residing within plant tissues without causing apparent harm. mdpi.comdntb.gov.uauni-corvinus.hu In these endophytic relationships, fungal secondary metabolites, including enniatins, can contribute to the complex interactions between the endophyte and the host plant. mdpi.comresearchgate.netfrontiersin.org

Endophytic fungi can influence host plant health and resistance to biotic and abiotic stresses. mdpi.comresearchgate.netfrontiersin.org While the specific role of Enniatin K1 in endophytic relationships requires further investigation, the production of bioactive compounds by endophytes is known to play a role in defensive mutualism, protecting the host plant from pests and pathogens. researchgate.netdntb.gov.ua The presence of enniatins in endophytic strains isolated from plants like hazelnut suggests a possible contribution to the plant's defense mechanisms. dntb.gov.ua

The interaction between endophytic fungi and host plants is multifaceted, involving the exchange of metabolites and the modulation of plant defense responses. mdpi.comfrontiersin.org Endophytic fungi can enhance plant growth, improve tolerance to stresses, and promote the accumulation of secondary metabolites in the host. mdpi.comresearchgate.net Understanding the specific contributions of compounds like Enniatin K1 to these complex endophytic relationships is an ongoing area of research.

Chemical Defense Mechanisms Against Grazers

The production of mycotoxins like enniatins by fungi can also serve as a chemical defense mechanism against grazing by insects and other herbivores. mdpi.comunit.nomdpi.comfrontiersin.org These compounds can deter feeding or be toxic to organisms that consume fungal biomass or contaminated plant material.

Enniatins have demonstrated insecticidal properties against various insects, including blowflies, mosquito larvae, and spruce budworms. mdpi.comfrontiersin.org This toxicity to herbivores can reduce the consumption of fungal structures or infected plant tissues, thereby protecting the fungus and potentially the host plant from herbivory. researchgate.net

While the direct role of Enniatin K1 specifically in deterring grazers is not as extensively documented as that of other enniatins like Enniatin B, the presence of Enniatin K1 as a component of the enniatin mixture produced by Fusarium species suggests its potential contribution to this chemical defense strategy. researchgate.net The insecticidal activity of enniatins highlights their ecological significance in mediating interactions at higher trophic levels. mdpi.comunit.nomdpi.comfrontiersin.org

Structural Analogue and Derivative Research of Enniatink1

Comprehensive Overview of Enniatin Analogues

The enniatin family encompasses numerous naturally occurring analogues, with at least 29 identified to date. nih.govnih.gov These variants differ in the nature and sequence of the incorporated N-methylated amino acids and D-α-hydroxy acids. The most commonly detected enniatins include enniatin A, A1, B, and B1, although others like enniatin C, D, E, F, H, I, J1, J2, J3, K1, L, M1, M2, N, O1, O2, O3, P1, and P2 have also been isolated and characterized. nih.govnih.govresearchgate.net

Structurally, enniatins are hexadepsipeptides, meaning they are cyclic molecules formed from three units of an N-methyl amino acid and three units of a hydroxy acid arranged in an alternating fashion. ingentaconnect.comresearchgate.netnih.gov The variability in the side chains of these constituent amino and hydroxy acids gives rise to the different enniatin analogues. For instance, enniatin A, A1, B, and B1 primarily differ in the types of branched-chain amino acids (valine, leucine, isoleucine) they contain. nih.gov Enniatin K1, specifically, has been reported to contain two N-methyl-L-valine units and one N-methyl-L-alpha-aminobutyric acid unit, alongside the characteristic hydroxyisovaleric acid units. researchgate.net

The natural production of these analogues is influenced by the Fusarium strain, as different strains can preferentially incorporate specific amino acids. uncg.eduresearchgate.net This natural diversity provides a basis for studying how structural variations impact biological activity.

Strategies for Enniatin Analogue Generation

Generating enniatin analogues and derivatives is crucial for exploring their structure-activity relationships and potential applications. Several strategies are employed for this purpose, ranging from manipulating the natural biosynthetic machinery to purely synthetic approaches.

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a strategy that leverages the native enzymatic machinery of enniatin-producing fungi, such as Fusarium species, by supplying the culture medium with unusual or modified amino or hydroxy acid precursors. The enniatin synthetase (Esyn), the multifunctional enzyme responsible for enniatin biosynthesis, exhibits some flexibility in substrate recognition, particularly for the L-amino acid positions. ingentaconnect.comuncg.edu

By feeding the fungal culture with analogues of the natural precursors (like L-valine, L-leucine, L-isoleucine, and D-2-hydroxyisovaleric acid), researchers can induce the incorporation of these non-native building blocks into the enniatin structure, leading to the production of novel analogues. ingentaconnect.comresearchgate.netacs.orgnih.gov For example, studies using precursor-directed biosynthesis with Verticillium hemipterigenum have led to the identification of new enniatin analogues like enniatins G, C, and MK1688. uncg.eduresearchgate.net Similarly, feeding Fusarium scirpi and Fusarium sambucinum with alternative N-methyl L-amino acids (e.g., alanine, cysteine, threonine, serine) or D-α-hydroxy acids (e.g., D-2-hydroxybutyric acid, D-lactic acid) has resulted in the production of new enniatins with modified side chains. nih.gov

While in vitro cell-free synthesis using purified enniatin synthetase can offer a broader variety of products compared to in vivo feeding, the yields are often lower. ingentaconnect.comnih.gov

Semi-Synthetic and Synthetic Approaches

Beyond biosynthesis, semi-synthetic and total synthetic methods are vital for creating enniatin derivatives and analogues, especially those not accessible through biological routes. Semi-synthetic approaches typically involve chemical modifications of naturally produced enniatins. Total synthesis allows for the de novo construction of enniatin structures from simpler chemical building blocks, offering precise control over the incorporation of specific amino and hydroxy acids, including non-natural ones.

The total synthesis of enniatins involves the formation of the cyclic depsipeptide structure, which can be a challenging step, particularly the macrocyclization. Early syntheses, such as that of enniatin B, were reported decades ago. mdpi.comresearchgate.net More recent advancements have focused on optimizing synthetic routes for efficiency and yield. For instance, optimized total synthesis methods for enniatin B have been developed, involving the coupling of dipeptidol units and subsequent macrocyclization. mdpi.comresearchgate.net Flow chemistry techniques have also been explored to improve the synthesis of enniatin-type cyclodepsipeptides, allowing for the efficient coupling of sterically hindered N-methyl amino acids and achieving higher yields compared to batch synthesis. researchgate.net

Semi-synthetic modifications of enniatins can lead to derivatives with altered biological activities. researchgate.net Combining classical total synthesis, chemical derivatization, and even bio-combinatorial approaches is seen as a promising avenue for discovering new cyclodepsipeptides with potential applications. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Enniatins

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of enniatins influence their biological activities. By systematically modifying different parts of the enniatin molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for specific biological effects. nih.govresearchgate.netcsic.esnih.gov

Enniatins exert their biological effects largely due to their ionophoric properties, facilitating the transport of cations across cell membranes. ontosight.aifrontiersin.orgmdpi.com Their lipophilic nature allows them to integrate into lipid bilayers. frontiersin.org The cyclic depsipeptide ring forms a pore-like structure that can bind and transport ions, particularly monovalent cations like K+ and Na+. ontosight.aifrontiersin.org This ionophoric activity is considered a primary mechanism underlying their diverse biological actions, including antimicrobial and cytotoxic effects. ontosight.aifrontiersin.org However, other mechanisms, such as the inhibition of efflux pumps, have also been observed for some enniatins. frontiersin.org

Correlating Structural Modifications with Biological Potency

Studies have shown that the chemical nature of the side chains on the N-methyl amino acid and hydroxy acid residues significantly impacts the interaction of enniatins with lipids, their antimicrobial action, and toxicity. nih.gov For example, replacing an N-methyl-L-isoleucine unit in enniatin A with an N-methyl-L-alanine unit has been shown to affect activity against certain organisms. mdpi.com The presence and type of branched-chain amino acids are known to be responsible for the different bioactivities observed among common enniatin variants like A, A1, B, and B1. nih.gov

SAR studies on enniatin analogues have aimed to determine which structural features are necessary for specific activities, such as Hsp90 inhibition. nih.gov These studies suggest that the branching moieties of enniatin A are important for its activity, although some structural modifications can be tolerated. nih.gov Comprehensive SAR evaluations involving libraries of enniatin derivatives, often generated through synthetic or semi-synthetic routes, provide detailed insights into how subtle structural changes influence potency against various targets, including cancer cell lines. researchgate.netmdpi.com

Computational Approaches in SAR (e.g., QSAR modeling)

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play an increasingly important role in enniatin SAR investigations. uv.esuc.ptresearchgate.net QSAR models aim to establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activity. These models can then be used to predict the activity of new, untested analogues. uv.esresearchgate.net

QSAR modeling involves calculating various molecular descriptors that capture the chemical and physical properties of the enniatin analogues. These descriptors can include parameters related to molecular size, shape, lipophilicity, electronic properties, and hydrogen bonding capabilities. Statistical methods are then employed to build models that correlate these descriptors with experimental biological activity data. uv.esresearchgate.net

Computational tools can assist in the rational design of new enniatin analogues with desired properties by predicting their potential activity before synthesis. uv.esresearchgate.net This in silico approach can help prioritize which compounds to synthesize and test, potentially reducing the time and cost associated with drug discovery and development. uv.es QSAR models have been developed for various toxicological endpoints of mycotoxins, including enniatins, contributing to risk assessment and the prediction of toxicity. researchgate.netmdpi.com

Comparative Analysis of Biological Activities Among Enniatin Analogues

Enniatins, a group of cyclic hexadepsipeptides, exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antifungal, insecticidal, and ionophoric properties. nih.govfrontiersin.orgfrontiersin.orgnih.govingentaconnect.comresearchgate.netresearchgate.netnih.gov These activities are closely linked to their structure, particularly their ability to act as ionophores by forming cation-selective channels in cell membranes. researchgate.netmdpi.commdpi.com While numerous enniatin analogues have been identified, comparative studies often focus on the most prevalent forms, such as Enniatin A, A1, B, and B1. Enniatin K1, sharing the same molecular formula (C₃₂H₅₅N₃O₉) and molecular weight as Enniatin J3, is structurally related to these better-studied analogues, which consist of alternating N-methylamino acids and α-hydroxyisovaleric acid residues. researchgate.netmdpi.com Comparative research provides insights into how structural variations among these analogues influence their biological potency.

Cytotoxicity:

Comparative cytotoxicity studies on various mammalian cell lines have revealed differing sensitivities among enniatin analogues. Enniatins A, A1, B, and B1 are frequently evaluated for their cytotoxic effects on cell lines such as Caco-2 (human colorectal adenocarcinoma), HepG2 (human liver carcinoma), HT-29 (human colon carcinoma), and CHO-K1 (Chinese hamster ovary) cells. ingentaconnect.comresearchgate.net

Research indicates that the cytotoxic potency can vary depending on the cell line and the specific enniatin analogue. For instance, studies on Caco-2 and HT-29 intestinal cells showed intense cytotoxic effects from Enniatins A, A1, B1, and B4, with Enniatin A1 often demonstrating the highest toxicity in both cell lines. Conversely, Enniatin J3 (which shares the same formula as Enniatin K1) did not exhibit cytotoxic effects on Caco-2 cells at the concentrations tested in one study. Another comparative study on Caco-2 cells found that only Enniatin A1 and B1 significantly affected cell viability at tested concentrations, while Enniatin A and B did not.

On CHO-K1 cells, Enniatin B1 has been reported to be more cytotoxic than Enniatins A, A1, and B. The presence of sec-butyl and phenylmethyl groups in Enniatin A, A1, and Beauvericin (B1667859) has been linked to increased insertion into eukaryotic cell membranes and higher hemolytic/toxic effects compared to Enniatin B and B1, which contain iso-propyl groups.

Here is a summary of representative comparative cytotoxicity data for some enniatin analogues:

| Compound | Cell Line | Endpoint | IC₅₀ (µM) Range | Notes | Source(s) |

| Enniatin A | Caco-2 | Cytotoxicity | 1.1 - >30 | Varies by study and exposure time | ingentaconnect.commdpi.com |

| Enniatin A1 | Caco-2 | Cytotoxicity | 0.8 - 12.3 | Often among the most potent | ingentaconnect.com |

| Enniatin B | Caco-2 | Cytotoxicity | 1.4 - >30 | Varies by study and exposure time | ingentaconnect.comresearchgate.netmdpi.com |

| Enniatin B1 | Caco-2 | Cytotoxicity | 0.8 - 19.5 | Often potent, varies by study and exposure time | ingentaconnect.com |

| Enniatin J3 | Caco-2 | Cytotoxicity | No effect | At tested concentrations in one study | |

| Enniatin A | HT-29 | Cytotoxicity | 1.4 - 16.8 | Varies by study | researchgate.netmdpi.com |

| Enniatin A1 | HT-29 | Cytotoxicity | 1.4 | At 48h in one study | ingentaconnect.com |

| Enniatin B1 | HT-29 | Cytotoxicity | 3.7 - 16.6 | Varies by study | |

| Enniatin J3 | HT-29 | Cytotoxicity | Evaluated | Cytotoxic effect compared, specific IC₅₀ range not readily available | |

| Enniatin A | HepG2 | Cytotoxicity | 0.9 - 435.9 | Varies by study | researchgate.netmdpi.com |

| Enniatin B1 | HepG2 | Cytotoxicity | 8.5 - 24.3 | Varies by study | |

| Enniatin A | CHO-K1 | Cytotoxicity | 4.5 - 11.0 | Varies by study | researchgate.net |

| Enniatin A1 | CHO-K1 | Cytotoxicity | 4.5 - 11.0 | Varies by study | researchgate.net |

| Enniatin B | CHO-K1 | Cytotoxicity | 2.8 - 11.0 | Varies by study | researchgate.netmdpi.com |

| Enniatin B1 | CHO-K1 | Cytotoxicity | 2.47 - 4.53 | Often more cytotoxic than A, A1, B on this line | |

| Enniatin J3 | CHO-K1 | Cytotoxicity | Evaluated | Cytotoxic effect compared, specific IC₅₀ range not readily available |

Note: Data compiled from various studies with differing methodologies and exposure times. IC₅₀ values can vary significantly.

Antimicrobial Activity:

Enniatins also exhibit antimicrobial properties against a range of bacteria and fungi. nih.govfrontiersin.orgfrontiersin.orgnih.govingentaconnect.comresearchgate.netnih.gov Comparative studies have assessed the effectiveness of different enniatin analogues against specific microorganisms.

Against Candida albicans, Enniatins A and A1 have shown higher activity compared to Enniatins B, B1, and Beauvericin. Moderate antimicrobial activity has been observed for Enniatins A, A1, and B1 against Candida albicans, Cryptococcus neoformans, and Mycobacterium intracellulare.

In terms of antibacterial activity against Gram-positive bacteria and Mycobacterium, Enniatin A has often been found to be the most active, while Enniatin B was generally less active. Specifically, against Staphylococcus aureus and Bacillus subtilis, the order of efficiency was typically Enniatin A = Beauvericin > A1 > B1 > B. However, against Clostridium perfringens, Enterococcus faecalis, and Mycobacterium, the order of activity differed.

Studies on probiotic microorganisms have shown that Enniatins A1 and B1 can exert inhibitory effects against several strains. Enniatin A1 was found to be the most active, followed by Enniatin B1, while Enniatins B and B4 did not show antimicrobial action at the tested concentrations against certain strains. ingentaconnect.com Enniatin J3 has also shown antibacterial effects, with a lower minimum inhibitory concentration (MIC) detected compared to Enniatin J1 against Staphylococcus aureus CECT 240.

Ionophoric Activity:

A key biological characteristic of enniatins is their ionophoric activity, which involves facilitating the transport of monovalent and divalent cations across cell membranes. nih.govnih.govresearchgate.netmdpi.com This property is considered a primary mechanism underlying their diverse biological effects, including toxicity. researchgate.netmdpi.com While the ionophoric activity is a shared feature of the enniatin family, comparative data specifically detailing the differences in ion transport efficiency or selectivity among all analogues, including Enniatin K1, is not extensively covered in the immediate search results. Some studies have focused on the ionophoric activity of Enniatins A, B, and Beauvericin. nih.gov

Advanced Analytical Research Methodologies for Enniatink1

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of enniatin K1, offering high mass accuracy and sensitivity for both targeted and non-targeted screening approaches. HRMS allows for the determination of the elemental composition of the molecule and its fragments, which is fundamental for structural confirmation and identification in complex matrices. ub.edumdpi.com

Targeted Analysis in Complex Biological and Environmental Matrices

Targeted analysis using HRMS techniques, often coupled with liquid chromatography (LC-HRMS), is widely applied for the detection and quantification of known enniatins, including Enniatin K1, in various complex samples such as biological fluids, food, feed, and environmental water. This approach relies on searching for specific precursor ions and characteristic fragmentation patterns of the target analyte. LC-MS/MS (tandem mass spectrometry) is frequently employed in targeted methods to enhance selectivity and sensitivity by monitoring specific transitions of precursor ions to product ions. Methodologies utilizing LC-MS/MS with electrospray ionization in positive mode have been developed and validated for the analysis of enniatins in matrices like wheat-based products. These methods involve optimized extraction procedures and chromatographic separation to minimize matrix effects and improve the reliability of detection and quantification.

Non-Targeted Screening and Analog Identification

Non-targeted screening (NTS) using HRMS is a powerful strategy for the detection of a wide range of compounds in a sample without prior knowledge of their presence, including unexpected enniatin analogs or metabolites. This approach involves acquiring comprehensive mass spectral data of all detectable ions in a sample and then using sophisticated data processing techniques to identify potential compounds based on their accurate mass, isotopic patterns, and fragmentation data. NTS can be used to complement targeted analysis by revealing the presence of emerging or less common enniatins that might otherwise be missed. Data independent acquisition (DIA) combined with HRMS has been applied as a non-targeted approach for metabolomic profiling, allowing for retrospective analysis of high-resolution LC-MS data with high analyte selectivity. The identification of unknown enniatin analogs often involves comparing their spectral data to databases or using in silico fragmentation tools to propose potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including enniatin K1. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of nuclei within the molecule.

Advanced 1D and 2D NMR Experiments

The structural characterization of enniatins typically involves a combination of 1D and 2D NMR experiments. ub.edu Standard 1D experiments such as ¹H NMR and ¹³C NMR provide information on the types and number of protons and carbons, as well as their chemical environments. However, due to the complexity and potential spectral overlap in cyclic peptides like enniatins, 2D NMR experiments are essential for assigning resonances and establishing connectivity.

Commonly used 2D NMR techniques include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Establishes one-bond correlations between protons and carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the sequence of amino and hydroxy acid residues in cyclic peptides.

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, helping to define individual amino and hydroxy acid residues.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about through-space correlations between nuclei, which is vital for determining the three-dimensional conformation and relative stereochemistry.

While NMR is powerful, the spectra of enniatins can be crowded and overlapped in certain regions, posing challenges for interpretation. High-field NMR spectrometers equipped with cryoprobes can improve sensitivity and resolution, allowing for analysis with smaller sample quantities.

Stereochemical Assignment

Determining the absolute stereochemistry of the amino and hydroxy acid residues is critical for the complete structural characterization of enniatin K1. While NMR techniques like NOESY/ROESY can provide information on relative stereochemistry and conformation, establishing absolute configuration often requires complementary methods. For enniatins, the absolute configurations of the amino acids have been determined using methods such as Marfey's method followed by UPLC-MS analysis of the hydrolysate. ub.edu The absolute configuration of the hydroxyisovaleric acid residue is typically D in most naturally occurring enniatins. mdpi.com Spectroscopic and chemical methods have been used to elucidate the structure of Enniatin K1, and the absolute configuration of its amino acids (L) and hydroxyisovaleric acid (D) were found to be consistent with previously isolated enniatins.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is considered the gold standard for obtaining a definitive three-dimensional structure and confirming the absolute stereochemistry of a crystalline compound. If enniatin K1 can be obtained in crystalline form suitable for X-ray diffraction, this technique can provide unambiguous structural information, including bond lengths, bond angles, and torsional angles, as well as confirm the stereochemistry at each chiral center.

While obtaining suitable crystals of cyclic peptides can sometimes be challenging, successful X-ray crystallographic analysis provides irrefutable proof of structure and stereochemistry. In cases where NMR spectra are highly complex or overlapped, X-ray crystallography can serve as a crucial method for confirming structures determined by other spectroscopic techniques. X-ray crystallography has been successfully applied to determine the stereochemistry of other related fungal metabolites.

Chromatographic Separation Techniques

Chromatographic separation is a crucial step in the analysis of Enniatin K1, allowing for its isolation from other compounds present in the sample matrix. tandfonline.commdpi.comnih.gov Various liquid chromatography approaches are utilized for this purpose.

Reversed-Phase (RP) chromatography is a common technique used for the separation of enniatins, including Enniatin K1. tandfonline.commdpi.comnih.gov This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase. azolifesciences.com A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used. tandfonline.commdpi.comnih.gov The composition of the mobile phase is often varied using a gradient elution to achieve optimal separation of multiple enniatins and other co-occurring mycotoxins. mdpi.comnih.gov

For example, studies analyzing enniatins and beauvericin (B1667859) in wheat-based products have utilized RP chromatography on a C18 column. tandfonline.commdpi.com Mobile phases consisting of methanol and water, both acidified with acetic acid and containing ammonium (B1175870) acetate, have been successfully employed for the chromatographic separation. tandfonline.commdpi.com Another method for the determination of mycotoxins, including Enniatin K1, in nuts used a C18 column with a gradient of methanol/water/acetic acid containing ammonium acetate. nih.gov The temperature of the column is also a parameter that can be controlled to influence separation. tandfonline.commdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another liquid chromatography technique that can be applied to the analysis of mycotoxins. nih.govresearchgate.net While RP chromatography is suitable for separating hydrophobic compounds, HILIC is better suited for the separation of polar and hydrophilic molecules. nih.gov Although enniatins are generally considered lipophilic, HILIC can be complementary to RP chromatography, potentially offering different selectivity for certain enniatin variants or for separating enniatins from more polar matrix components. nih.govresearchgate.net

Research has explored HILIC coupled with mass spectrometry for the analysis of various contaminants, including some mycotoxins, in food matrices. nih.govresearchgate.net While direct application specifically to Enniatin K1 separation using HILIC is less frequently detailed in the provided snippets compared to RP, HILIC is recognized as a valuable tool in multi-residue methods for contaminants in complex samples. nih.govresearchgate.net

Reversed-Phase (RP) Chromatography

Metabolomics Approaches in Enniatin K1 Research

Metabolomics involves the comprehensive study of all measurable metabolites in a biological system. core.ac.uk This approach can be applied to Enniatin K1 research to understand its production by fungi, its fate in contaminated organisms or matrices, and its biological effects at a molecular level. Metabolomics studies can be either targeted, focusing on predefined metabolites, or untargeted, aiming to capture a broader range of metabolic changes. core.ac.uk

In the context of mycotoxins like enniatins, metabolomics can help identify and quantify these compounds in various samples, such as fungal cultures, contaminated food or feed, or biological tissues. core.ac.ukbiorxiv.org LC-MS and GC-MS are powerful analytical techniques commonly used in metabolomics studies due to their ability to detect and identify a wide range of metabolites. biorxiv.org

Future Research Trajectories and Unanswered Questions in Enniatink1 Studies

Deeper Understanding of EnniatinK1 Molecular Mechanisms and Target Identification

A critical area for future investigation involves a deeper understanding of the specific molecular mechanisms by which Enniatin K1 exerts its biological effects. While enniatins are known to possess ionophoric properties and interact with cell membranes, the precise molecular targets and downstream signaling pathways modulated by Enniatin K1 are not fully characterized. dntb.gov.ua Research is needed to identify the specific proteins or lipids that Enniatin K1 interacts with in different biological systems. This could involve techniques such as affinity chromatography coupled with mass spectrometry or advanced imaging techniques to visualize the compound's localization within cells. nih.gov Furthermore, studies are required to delineate the cellular responses triggered by Enniatin K1 binding, including changes in ion flux, membrane potential, and activation or inhibition of specific enzymes or signaling cascades. Understanding these intricate molecular details is crucial for assessing the compound's toxicological profile and exploring potential therapeutic applications. mdpi.comdiva-portal.org Identifying research gaps in this area is essential to stimulate future research. wjarr.cominsight7.iomwediting.comnih.govcore.ac.uk

Exploitation of Biotechnological Production for Novel Enniatin Structures

The biosynthesis of enniatins is carried out by multifunctional enzymes called enniatin synthetases, which exhibit some substrate flexibility, leading to the production of various enniatin variants. researchgate.netnih.gov Future research can exploit biotechnological approaches to manipulate these biosynthetic pathways for the production of novel enniatin structures, including Enniatin K1 and its analogues. This could involve genetic engineering of Fusarium strains or heterologous expression of enniatin synthetases in more amenable host organisms. Research is needed to optimize fermentation conditions and genetic modifications to enhance the yield of specific enniatin variants or to produce entirely new structures with potentially altered biological activities. Exploring the substrate specificity of enniatin synthetases and engineering enzymes with modified specificities could lead to the generation of a diverse library of enniatin-like compounds for further investigation.

Advanced Ecological Role Delineation

The ecological role of Enniatin K1 in the environment, particularly in the context of fungal interactions and plant colonization, requires more advanced delineation. While enniatins are known to be produced by Fusarium species that contaminate cereal grains, the specific contribution of Enniatin K1 to the fungus's lifecycle, its interactions with host plants, and its influence on the broader soil and plant microbiome are not fully understood. researchgate.netmdpi.com Future research should employ advanced ecological techniques, such as метагеномика and transcriptomics, to investigate the presence and activity of Enniatin K1 in different ecological niches. Studies are needed to determine how environmental factors influence Enniatin K1 production and how the compound affects the growth, survival, and interactions of other microorganisms and invertebrates in these environments. nih.govnih.govadvancingexpertcare.orgjnr.ac.cn Understanding the ecological role of Enniatin K1 can provide insights into its natural function and potential implications for agricultural ecosystems.

Expanding the Scope of this compound Analogues via Synthetic Biology

Synthetic biology offers powerful tools for expanding the scope of Enniatin K1 analogues beyond those naturally produced by fungi. wikipedia.orgneb.comsbrc-nottingham.ac.ukfrontiersin.org Future research can leverage synthetic biology approaches to design and synthesize novel compounds based on the enniatin scaffold with tailored structures and potentially improved or altered biological properties. This could involve designing artificial gene clusters for enniatin biosynthesis, engineering enzymes with novel catalytic activities, or developing cell-free synthesis systems for producing enniatin analogues. nih.gov By applying synthetic biology principles, researchers can systematically explore the structure-activity relationships of Enniatin K1 and its derivatives, leading to the identification of compounds with enhanced efficacy for specific applications or reduced toxicity.

Refined Analytical Methods for Trace-Level Detection and Quantification